N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea
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Overview
Description
N’-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea is a synthetic organic compound characterized by the presence of dichlorophenyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea typically involves the reaction of 3,4-dichloroaniline with bis(2-hydroxyethyl)urea in the presence of a silylating agent such as trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
Step 1: 3,4-Dichloroaniline is reacted with bis(2-hydroxyethyl)urea in the presence of a base such as triethylamine.
Step 2: The resulting intermediate is then treated with trimethylsilyl chloride to introduce the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dichlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ureas.
Scientific Research Applications
N’-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the trimethylsilyl groups can enhance the compound’s stability and solubility. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea: Similar in structure but lacks the trimethylsilyl groups.
N-(3,4-Dichlorophenyl)-N’-(2-(2-hydroxyethoxy)ethyl)urea: Contains hydroxyethoxy groups instead of trimethylsilyl groups.
Uniqueness
N’-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea is unique due to the presence of both dichlorophenyl and trimethylsilyl groups, which confer distinct chemical and physical properties. The trimethylsilyl groups enhance the compound’s stability and solubility, making it more versatile for various applications.
Properties
CAS No. |
116422-00-5 |
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Molecular Formula |
C17H30Cl2N2O3Si2 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1,1-bis(2-trimethylsilyloxyethyl)urea |
InChI |
InChI=1S/C17H30Cl2N2O3Si2/c1-25(2,3)23-11-9-21(10-12-24-26(4,5)6)17(22)20-14-7-8-15(18)16(19)13-14/h7-8,13H,9-12H2,1-6H3,(H,20,22) |
InChI Key |
FIAODRCVPIELCJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCN(CCO[Si](C)(C)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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